molecular formula C9H11BrN4O4 B14095092 8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14095092
M. Wt: 319.11 g/mol
InChI Key: FJSAFCFVLDATFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a brominated derivative of theophylline, a well-known xanthine alkaloid. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of theophylline derivatives. One common method includes the reaction of theophylline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

The use of continuous flow reactors and automated systems may enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, it increases intracellular cyclic AMP levels, leading to bronchodilation and anti-inflammatory effects. The bromine atom enhances its binding affinity and selectivity for these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the bromine atom, which enhances its biological activity and selectivity compared to non-brominated derivatives. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H11BrN4O4

Molecular Weight

319.11 g/mol

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C9H11BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)2-4(16)3-15/h4,15-16H,2-3H2,1H3,(H,12,17,18)

InChI Key

FJSAFCFVLDATFF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(CO)O

Origin of Product

United States

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